Tert-butyl 4-butylidenepiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-butylidenepiperidine-1-carboxylate is an organic compound with the molecular formula C14H25NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butyl group and a butylidene group attached to the piperidine ring. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-butylidenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Piperidine derivative, tert-butyl chloroformate, and a base (e.g., triethylamine).
Reaction Conditions: The reaction is typically conducted at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Procedure: The piperidine derivative is dissolved in an appropriate solvent (e.g., dichloromethane), and the base is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while stirring. The reaction is allowed to proceed for several hours, after which the product is isolated by standard workup procedures, such as extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-butylidenepiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or butylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butyl or butylidene groups.
Scientific Research Applications
Tert-butyl 4-butylidenepiperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for the synthesis of drug candidates.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research:
Mechanism of Action
The mechanism of action of tert-butyl 4-butylidenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Used in the synthesis of peptides and other organic molecules.
Uniqueness
Tert-butyl 4-butylidenepiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and butylidene groups. These features confer distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 4-butylidenepiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h7H,5-6,8-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBHFSWRSVCBCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629256 |
Source
|
Record name | tert-Butyl 4-butylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198287-32-9 |
Source
|
Record name | tert-Butyl 4-butylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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